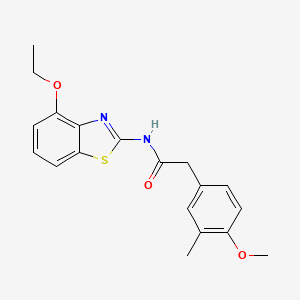

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-4-24-15-6-5-7-16-18(15)21-19(25-16)20-17(22)11-13-8-9-14(23-3)12(2)10-13/h5-10H,4,11H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIZALVSJWDWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions using appropriate ethylating agents.

Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 4-methoxy-3-methylphenylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the benzothiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related benzothiazole acetamides, emphasizing substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Benzothiazole Acetamides

Substituent Effects on Bioactivity and Physicochemical Properties

Benzothiazole Substituents :

- 4-Ethoxy (Target) vs. 6-Ethoxy (EP 348550A1) : Positional differences influence electronic effects and steric hindrance. Ethoxy at the 4-position (target) may alter π-stacking interactions compared to 6-ethoxy derivatives .

- 4-Chloro () : Chlorine’s electron-withdrawing effect may reduce solubility but enhance binding to hydrophobic enzyme pockets, as seen in anticancer analogs .

- 6-Trifluoromethyl (BTA) : The trifluoromethyl group increases electronegativity and metabolic stability, contributing to high CK-1δ inhibitory activity .

Phenyl Substituents :

- 4-Methoxy-3-methylphenyl (Target) : Methoxy and methyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to 4-chlorophenyl (EP 348550A1) .

- 3,4,5-Trimethoxyphenyl (BTA) : Multiple methoxy groups likely improve DNA intercalation or kinase binding, as seen in kinase inhibitors .

Crystallographic and Structural Insights

- Similar analysis for the target compound would require SHELX-based refinement (e.g., SHELXL) .

- Packing Interactions : Weak C–H⋯O and π–π interactions (observed in analogs) may govern solubility and crystal stability .

Patent and Commercial Relevance

- The compound in (EP 348550A1) highlights industrial interest in benzothiazole acetamides, though substituent variations (e.g., 4-chloro vs. 4-methoxy-3-methylphenyl) tailor compounds for specific applications .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound incorporates an ethoxy group and a methoxy-substituted aromatic moiety, which may contribute to its biological efficacy.

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 356.4387 g/mol

- SMILES Notation : CCOc1ccc(cc1)CC(=O)Nc1nc2c(s1)cccc2OCC

Biological Activity

The biological activity of benzothiazole derivatives is well-documented, with various studies highlighting their potential therapeutic applications:

- Anticancer Activity : Compounds featuring the benzothiazole moiety have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activities. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

- Anti-inflammatory Effects : Some research indicates that benzothiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving benzothiazole precursors and substituted acetamides. Common methods include:

- Acylation Reactions : Using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

- Condensation Reactions : Involving the reaction between amines and carboxylic acids under appropriate conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methoxybenzothiazol-2-yl)-acetamide | Structure | Lacks ethoxy group; simpler structure |

| 5-Methylbenzothiazole | Structure | No acetamide functionality; different biological profile |

| 2-Aminobenzothiazole | Structure | Contains amino group; used in dye synthesis |

This table highlights how structural variations influence biological activity and potential applications.

Case Studies and Research Findings

Numerous studies have been conducted on benzothiazole derivatives that provide insights into their biological activities:

- Anticancer Studies : A study demonstrated that a related benzothiazole derivative inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research indicated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making them candidates for further drug development.

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and inflammation .

Q & A

Q. What are the key structural features of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, and how do they influence its physicochemical properties?

- Methodological Answer : The compound contains a benzothiazole core substituted with an ethoxy group at position 4 and an acetamide-linked 4-methoxy-3-methylphenyl moiety. These groups contribute to its lipophilicity (logP ~3.2 predicted), affecting solubility and membrane permeability. The methoxy groups enhance electron-donating effects, influencing reactivity in nucleophilic substitution reactions. Structural analysis via single-crystal X-ray diffraction (as in analogous compounds) reveals dihedral angles between aromatic planes (e.g., 79.3° in similar benzothiazole derivatives), critical for understanding packing interactions and stability . Key Characterization Techniques :

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages/limitations?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Step 1 : Coupling of (4-methoxy-3-methylphenyl)acetic acid with 4-ethoxy-1,3-benzothiazol-2-amine using carbodiimide-based reagents (e.g., EDCI) in dichloromethane or DMF under reflux.

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Critical Parameters :

- Temperature control (<273 K during coupling to minimize side reactions) .

- Solvent choice (DMF enhances reaction kinetics but complicates purification) .

Yield Optimization : - Average yields: 70–85%, with purity >95% confirmed by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). For example:

- Anticancer Activity : IC50 values may vary due to differences in ATP levels in cell viability assays (e.g., MTT vs. ATP-lite). Normalize data using internal controls and validate with orthogonal assays (e.g., caspase-3 activation).

- Enzyme Inhibition : Compare kinetic parameters (Km, Vmax) under standardized pH and temperature conditions. Use recombinant enzymes to eliminate isoform interference .

Data Reconciliation Tools : - Meta-analysis software (e.g., RevMan) to aggregate results from multiple studies.

- Molecular docking (AutoDock Vina) to predict binding modes and explain activity variations .

Q. What strategies are effective in optimizing the synthetic yield of this compound while maintaining high purity?

- Methodological Answer : Key Variables :

| Variable | Optimal Range | Impact |

|---|---|---|

| Reaction Temperature | 273–298 K | Higher temps accelerate coupling but increase byproducts |

| Solvent | Dichloromethane | Balances reactivity and ease of purification |

| Catalyst | Triethylamine (1.5 eq.) | Neutralizes HCl byproduct, improving yield |

| Process Improvements : |

- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 3 hrs) .

- Implement inline FTIR monitoring to track amide bond formation in real-time .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer : Workflow :

Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize kinases (e.g., EGFR) or inflammatory receptors.

Docking Studies : Employ Schrödinger Suite or MOE to model ligand-receptor interactions. Focus on hydrogen bonds with benzothiazole N-atoms and hydrophobic contacts with the methoxy-methylphenyl group .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy (MM-PBSA calculations) .

Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding affinity data (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.